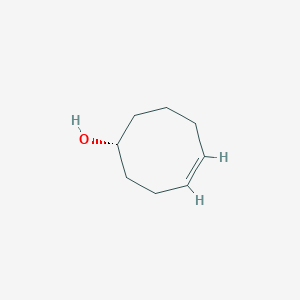
Methyltetrazine-amido-PEG7-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-amido-PEG7-azide is a bifunctional polyethylene glycol (PEG) crosslinker. It contains a methyltetrazine moiety and an azide group, which enable it to participate in bioorthogonal click chemistry reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
准备方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-amido-PEG7-azide is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and azide groups. The synthesis typically involves the following steps:
PEG Functionalization: PEG is first functionalized with an amine group.
Methyltetrazine Coupling: The amine-functionalized PEG is then reacted with a methyltetrazine derivative under mild conditions to form the methyltetrazine-PEG intermediate.
Azide Introduction: Finally, the methyltetrazine-PEG intermediate is reacted with an azide-containing reagent to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain the quality and consistency required for research and industrial applications .
化学反应分析
Types of Reactions
Methyltetrazine-amido-PEG7-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group enables copper-catalyzed click chemistry reactions with alkynes, dibenzocyclooctyne (DBCO), and bicyclononyne (BCN).
Bioorthogonal Reactions: The methyltetrazine moiety enables fast click reactions with trans-cyclooctene (TCO) under mild conditions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in aqueous media at room temperature.
Bioorthogonal Reactions: Reagents include TCO derivatives. .
Major Products Formed
Click Chemistry: The major products are triazole derivatives formed from the reaction of the azide group with alkynes.
Bioorthogonal Reactions: The major products are stable adducts formed from the reaction of the methyltetrazine moiety with TCO.
科学研究应用
Methyltetrazine-amido-PEG7-azide has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
作用机制
Methyltetrazine-amido-PEG7-azide exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable adducts, while the azide group participates in copper-catalyzed click chemistry with alkynes. These reactions enable the compound to efficiently label and modify biomolecules, facilitating various scientific and industrial applications .
相似化合物的比较
Similar Compounds
- Methyltetrazine-PEG4-azide
- Methyltetrazine-PEG12-azide
- Methyltetrazine-PEG24-azide
Uniqueness
Methyltetrazine-amido-PEG7-azide is unique due to its optimal PEG length, which provides a balance between water solubility and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and labeling .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O8/c1-23-31-33-27(34-32-23)25-4-2-24(3-5-25)22-29-26(36)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-30-35-28/h2-5H,6-22H2,1H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMYSBOSSHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)











